3-ethynyl-2-(trifluoromethyl)pyridine
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Overview
Description
Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . This combination is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-ethynyl-2-(trifluoromethyl)pyridine can be achieved through a multi-step process involving the introduction of the ethynyl and trifluoromethyl groups onto a pyridine ring.", "Starting Materials": [ "2-bromo-3-(trifluoromethyl)pyridine", "Sodium ethynide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium", "Bromoethane", "Ethynylmagnesium bromide" ], "Reaction": [ "Step 1: 2-bromo-3-(trifluoromethyl)pyridine is reacted with sodium ethynide in diethyl ether to form 3-ethynyl-2-(trifluoromethyl)pyridine.", "Step 2: The crude product from step 1 is purified by recrystallization.", "Step 3: 3-ethynyl-2-(trifluoromethyl)pyridine is reacted with hydrochloric acid to remove the trifluoromethyl group and form 3-ethynyl-2-pyridinecarboxaldehyde.", "Step 4: 3-ethynyl-2-pyridinecarboxaldehyde is reacted with sodium hydroxide to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride.", "Step 6: The acid chloride is reacted with magnesium to form the corresponding Grignard reagent.", "Step 7: Bromoethane is added to the Grignard reagent to form the corresponding alkylated product.", "Step 8: The alkylated product is reacted with ethynylmagnesium bromide to form the final product, 3-ethynyl-2-(trifluoromethyl)pyridine." ] } | |
CAS RN |
2228674-95-9 |
Molecular Formula |
C8H4F3N |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
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